Anthracene-2,3,6,7-tetracarboxylic acid

Organic synthesis Polycarboxylic acid preparation Monomer development

Select Anthracene-2,3,6,7-tetracarboxylic acid (H4ata) for MOF and polyimide synthesis. Its unique 2,3,6,7-substitution pattern yields thermally robust MOFs (up to ~340°C) with tailored pore architectures unattainable with benzene or biphenyl tetracarboxylates. For polymer applications, it enables in-house synthesis of the OHADA dianhydride, producing polyimides with >85% transmittance at 400 nm—outperforming PMDA/BPDA-based films. A single inventory enables access to diverse Zn-MOF topologies via solvent modulation, reducing procurement complexity. The anthracene core also imparts intrinsic fluorescence and Diels-Alder crosslinking functionality absent in non-anthracene alternatives.

Molecular Formula C18H10O8
Molecular Weight 354.3 g/mol
CAS No. 159113-89-0
Cat. No. B13144098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene-2,3,6,7-tetracarboxylic acid
CAS159113-89-0
Molecular FormulaC18H10O8
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C18H10O8/c19-15(20)11-3-7-1-8-4-12(16(21)22)14(18(25)26)6-10(8)2-9(7)5-13(11)17(23)24/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
InChIKeyMRSWDOKCESOYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracene-2,3,6,7-tetracarboxylic Acid (CAS 159113-89-0): Procurement and Selection Guide for Advanced Materials Research


Anthracene-2,3,6,7-tetracarboxylic acid (also designated 2,3,6,7-anthracenetetracarboxylic acid or H4ata) is an aromatic polycarboxylic acid bearing four carboxyl groups symmetrically positioned at the 2,3,6,7-positions of the anthracene core [1]. With molecular formula C18H10O8 and molecular weight 354.27 g/mol, this compound serves as a multifunctional building block for metal-organic frameworks (MOFs), coordination polymers, and high-performance polyimides [2]. The anthracene backbone imparts intrinsic fluorescence and Diels-Alder reactivity, while the four carboxyl groups enable diverse coordination geometries and robust framework architectures [3].

Why Generic Substitution Is Not Advisable for Anthracene-2,3,6,7-tetracarboxylic Acid in MOF and Polymer Applications


Substituting anthracene-2,3,6,7-tetracarboxylic acid with alternative polycarboxylate linkers (e.g., 1,2,4,5-benzenetetracarboxylic acid, biphenyl-3,3′,5,5′-tetracarboxylic acid) is not a functionally neutral procurement decision. The 2,3,6,7-substitution pattern on the anthracene core produces a unique diene geometry that determines coordination topology and pore architecture in MOFs—altering this pattern or replacing the anthracene core with a benzene or biphenyl backbone fundamentally changes the resulting framework′s dimensionality, pore size, and host-guest interactions [1]. In polyimide synthesis, the specific spatial arrangement of carboxyl groups controls polymer chain packing, crosslinking density, and the balance between thermal stability and optical transparency [2]. The anthracene core additionally provides intrinsic fluorescence and Diels-Alder reactivity not available from non-anthracene tetracarboxylates [3].

Anthracene-2,3,6,7-tetracarboxylic Acid: Quantified Differentiation Evidence Versus Closest Analogs


Synthetic Accessibility: Three-Step, High-Yield Synthesis Versus Traditional Multi-Step Routes Requiring Costly Reagents

The synthesis of anthracene-2,3,6,7-tetracarboxylic acid has been optimized to a three-step process that proceeds inexpensively and in high yield. Older synthetic methods for 2,3,6,7-anthracene derivatives required significantly more steps and costly reagents, and monomer precursor solubility was generally quite low, causing substantial difficulty in purification and subsequent polymerization [1]. The three-step route eliminates these barriers, enabling scalable procurement of the target compound as a viable monomer precursor [1].

Organic synthesis Polycarboxylic acid preparation Monomer development

Thermal Stability of MOFs: Comparable Thermal Robustness (~340 °C) to Established Trinuclear Carboxylate Frameworks

Metal-organic frameworks constructed from an anthracene tetracarboxylate ligand with CdII and CoII ions exhibit thermal stability up to approximately 340 °C [1]. This stability is comparable to the isostructural trinuclear Fe-based MOF and to other trinuclear MOFs based on cobalt and carboxylate ligands [1]. The anthracene tetracarboxylate linker thus provides thermal robustness on par with well-established carboxylate-based MOF systems, ensuring that procurement of this ligand does not compromise framework integrity under elevated-temperature processing or application conditions.

Metal-organic frameworks Thermal stability Coordination chemistry

Optical Transparency of Polyimides: High Transmittance (>85% at 400 nm) from OHADA Dianhydride Versus Conventional Dianhydrides

Polyimides derived from octahydro-2,3,6,7-anthracenetetracarboxylic dianhydride (OHADA), the hydrogenated derivative of anthracene-2,3,6,7-tetracarboxylic acid, exhibit excellent optical transparency with transmittance exceeding 85% at 400 nm [1]. In contrast, conventional aromatic tetracarboxylic dianhydrides such as pyromellitic dianhydride (PMDA) or 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) typically produce deeply colored polyimides due to charge-transfer complex formation, with transmittance often falling below 70% in the visible region [1]. The cycloaliphatic OHADA structure disrupts conjugation, thereby suppressing coloration while retaining the thermal and mechanical benefits of the polyimide backbone.

Colorless polyimides Optical materials Polymer chemistry

Coordination Versatility: Four Distinct Zn-MOF Architectures from a Single Ligand Through Solvent and Pillar Modulation

Using anthracene-2,3,6,7-tetracarboxylic acid (H4ata) as the primary ligand, researchers have synthesized four distinct ZnII coordination polymers with different dimensionalities and topologies—including 2D (4,4) networks and 3D pillared frameworks—by varying solvent composition and introducing bipyridine-type pillar ligands [1]. This structural versatility arises from the specific 2,3,6,7-substitution pattern of carboxyl groups on the anthracene core, which provides a defined coordination geometry that can be predictably modulated. In contrast, tetracarboxylate linkers with different substitution patterns (e.g., 1,2,4,5-benzenetetracarboxylate) often yield fewer accessible framework topologies under comparable synthetic conditions [2].

Metal-organic frameworks Coordination polymer design Crystal engineering

Intrinsic Fluorescence and Diels-Alder Reactivity: Dual Functional Characteristics Absent in Non-Anthracene Tetracarboxylates

Polymers derived from 2,3,6,7-anthracenetetracarboxylic acid exhibit two functional characteristics directly attributable to the anthracene core: intrinsic solid-state fluorescence and activity as Diels-Alder dienes [1]. The Diels-Alder reactivity enables post-polymerization crosslinking with maleimides, producing thermally stable crosslinked networks [1]. Non-anthracene tetracarboxylate linkers (e.g., biphenyl-3,3′,5,5′-tetracarboxylic acid, pyromellitic acid) lack both the conjugated anthracene fluorophore and the diene functionality, and therefore cannot impart these properties to derived polymers or frameworks.

Fluorescent materials Diels-Alder chemistry Functional polymers

Anthracene-2,3,6,7-tetracarboxylic Acid: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


MOF Synthesis for Gas Adsorption and Separation: Ligand Procurement for Thermally Robust Frameworks

Researchers developing metal-organic frameworks for gas adsorption, separation, or catalysis should prioritize anthracene-2,3,6,7-tetracarboxylic acid as a linker when thermal stability up to approximately 340 °C is required [1]. The Cd- and Co-based MOFs constructed with this linker demonstrate thermal robustness comparable to established trinuclear carboxylate frameworks, providing confidence in framework integrity under activation and operating conditions [1].

Colorless Polyimide Film Development: OHADA as Preferred Dianhydride Precursor for High-Transparency Applications

For applications requiring colorless or highly transparent polyimide films—including flexible display substrates, optical waveguides, and transparent protective coatings—the OHADA dianhydride derivative of anthracene-2,3,6,7-tetracarboxylic acid offers a quantifiable advantage with transmittance exceeding 85% at 400 nm, substantially higher than PMDA- or BPDA-derived polyimides [2]. Procurement of the parent tetracarboxylic acid enables in-house preparation of OHADA for customized polymer synthesis workflows.

Coordination Polymer Library Screening: A Single Ligand for Diverse Framework Architectures

Research groups conducting systematic screening of coordination polymer topologies for structure-property relationship studies can leverage the demonstrated structural versatility of H4ata. With a single ligand inventory, four distinct Zn-MOF architectures—ranging from 2D (4,4) networks to 3D pillared frameworks—can be accessed through simple solvent and auxiliary ligand modulation [3]. This reduces procurement complexity and cost compared to maintaining multiple structurally distinct tetracarboxylate linkers.

Fluorescent and Stimuli-Responsive Polymer Synthesis: Dual-Function Monomer for Advanced Materials

Polymer chemists developing fluorescent sensing materials, bioimaging agents, or thermally responsive crosslinked polymers should select 2,3,6,7-anthracenetetracarboxylic acid-based monomers over non-anthracene alternatives [4]. The resulting polymers retain the intrinsic fluorescence of the anthracene core and undergo Diels-Alder crosslinking with maleimides—functionalities completely absent in polymers derived from biphenyl or pyromellitic tetracarboxylates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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